molecular formula C9H11NO B3057141 2-(Benzylideneamino)ethanol CAS No. 770-37-6

2-(Benzylideneamino)ethanol

Cat. No.: B3057141
CAS No.: 770-37-6
M. Wt: 149.19 g/mol
InChI Key: ALUFITGOFDIAAA-UHFFFAOYSA-N
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Description

2-(Benzylideneamino)ethanol is an organic compound with the molecular formula C9H11NO It is characterized by the presence of a benzylidene group attached to an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Benzylideneamino)ethanol can be synthesized through several methods. One common approach involves the condensation reaction between benzaldehyde and monoethanolamine. The reaction typically occurs in the presence of a base such as caesium carbonate and an oxidizing agent like iodine. The reaction is carried out in a solvent such as acetonitrile, and the product is obtained with a high yield .

Another method involves the use of toluene as a solvent, where the reaction mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and reaction optimization are applied to scale up the production. This involves optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylideneamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzyl alcohol derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Benzyl ethers or esters.

Scientific Research Applications

2-(Benzylideneamino)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylideneamino)ethanol involves its interaction with various molecular targets. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the aminoethanol moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

2-(Benzylideneamino)ethanol can be compared with similar compounds such as:

    Benzylamine: Lacks the hydroxyl group, making it less versatile in certain reactions.

    2-(Benzylamino)ethanol: Similar structure but lacks the imine group, affecting its reactivity.

    Benzaldehyde: Lacks the aminoethanol moiety, limiting its applications in certain synthetic routes.

The uniqueness of this compound lies in its combination of the benzylidene and aminoethanol functionalities, which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

2-(benzylideneamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-7-6-10-8-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUFITGOFDIAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101300652
Record name 2-[(Phenylmethylene)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770-37-6
Record name 2-[(Phenylmethylene)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=770-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzylideneamino)ethanol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC143405
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143405
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Record name 2-[(Phenylmethylene)amino]ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzylideneamino)ethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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